A-71497
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Overview
Description
A-71497 is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Scientific Research Applications
A-71497 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-71497 typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of various functional groups through reactions such as halogenation, amination, and formylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
A-71497 can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the amino and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: Compounds with similar core structures but different functional groups.
Fluoroquinolones: A class of antibiotics with a similar fluorinated aromatic ring.
Uniqueness
The uniqueness of A-71497 lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
134762-03-1 |
---|---|
Molecular Formula |
C19H16ClF3N4O2 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H |
InChI Key |
UQBUZDRNWMGDOY-UHFFFAOYSA-N |
SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 71497; A-71497; A71497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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